Difluoromethane

Vue d'ensemble

Description

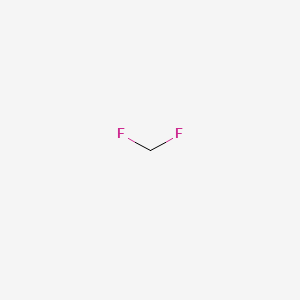

Difluoromethane, also known as methylene fluoride, is an organic compound with the chemical formula CH₂F₂. It is a colorless gas at room temperature and is slightly soluble in water. This compound is primarily used as a refrigerant and is known for its high thermal stability and low boiling point .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Difluoromethane can be synthesized through the reaction of methane with fluorine gas. The reaction is typically carried out in the presence of a catalyst such as alumina or magnesium oxide. The reaction equation is as follows: [ \text{CH}_4 + 2\text{F}_2 \rightarrow \text{CH}_2\text{F}_2 + 2\text{HF} ] This reaction is exothermic and requires specific temperature and pressure conditions to proceed efficiently .

Industrial Production Methods

Industrially, this compound is produced by reacting dichloromethane with hydrogen fluoride in the liquid phase using antimony pentachloride as a catalyst. The reaction is carried out under controlled conditions to ensure the safety and efficiency of the process .

Analyse Des Réactions Chimiques

Tropospheric Degradation

Difluoromethane breaks down in the troposphere primarily through reaction with hydroxyl radicals (- OH) . This process leads to the formation of carbonyl fluoride (COF₂), which is subsequently hydrolyzed into HF and carbon dioxide .

The degradation mechanism can be summarized as follows :

Carbonyl fluoride's atmospheric lifetime is estimated to be approximately 70 days due to wet removal .

Reactivity and Stability

This compound is generally stable and not expected to be explosive or have oxidizing properties . Key properties include :

-

Thermal Stability: High thermal stability.

-

Flammability: Extremely flammable gas with lower/upper flammability limits of 13/33% (v/v).

-

Self-ignition Temperature: 530°C at 1018 hPa.

Ionic Reactions

This compound can participate in ionic reactions, such as deprotonation . The thermodynamic properties of these reactions have been studied using computational methods .

| Quantity | Value | Units | Method |

|---|---|---|---|

| Δ<sub>r</sub>H° | 1628 ± 15 | kJ/mol | CIDT |

| Δ<sub>r</sub>G° | 1595 ± 15 | kJ/mol | H-TS |

| Δ<sub>r</sub>G° | 1586 ± 25 | kJ/mol | IMRB |

Absorption and Interaction Mechanisms

Research has explored the absorption of this compound using deep eutectic solvents (DESs). These solvents, particularly quaternary ammonium salts mixed with hydrogen bond donors, show favorable interactions with this compound . Van der Waals interactions are the primary driving force in these absorption processes .

Applications De Recherche Scientifique

Refrigeration and Air Conditioning

Refrigerant Properties:

Difluoromethane is widely utilized as a refrigerant due to its favorable thermodynamic properties. It has a low boiling point and high heat transfer efficiency, making it effective for both vaporization and condensation processes. Its global warming potential (GWP) is estimated at 675 times that of carbon dioxide, which is lower than many alternatives, thus making it a preferred choice in the transition away from more harmful refrigerants like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) .

Usage Statistics:

- In 2011, approximately 17.9 million metric tons of this compound were emitted into the atmosphere in the United States alone.

- It is commonly used in residential and commercial air conditioning systems in countries such as Japan, China, and India .

Semiconductor Manufacturing

Etching Applications:

this compound plays a critical role in the semiconductor industry, particularly in plasma etching processes. Its unique fluorine-to-carbon ratio allows for the generation of fluorocarbene radicals essential for etching silicon oxide, silicon nitride, and silicon carbide layers with high selectivity and etch rates .

Case Study:

Research has shown that optimized etching processes utilizing this compound result in recessed features on semiconductor substrates that exhibit low bowing and twisting, leading to highly circular profiles. This capability is crucial for advanced semiconductor devices that require precise feature geometries .

Industrial Applications

Heat Transfer Fluid:

this compound is also employed as a heat transfer fluid due to its excellent thermal conductivity and low viscosity. This characteristic makes it suitable for use in various cooling systems where efficient heat exchange is necessary .

Aerosol Propellant:

In addition to refrigeration, this compound serves as an aerosol propellant in consumer products. Its properties allow for effective delivery of active ingredients in sprays while minimizing environmental impact compared to traditional propellants .

Environmental Considerations

Global Warming Potential:

While this compound has a lower GWP compared to many other hydrofluorocarbons, it still contributes to greenhouse gas emissions. Ongoing research aims to further reduce its environmental impact by developing lower-GWP alternatives .

Ozone Depletion Potential:

this compound has a zero ozone depletion potential (ODP), making it a safer option compared to many older refrigerants that contribute to ozone layer depletion .

Summary of Applications

| Application | Details |

|---|---|

| Refrigeration | Used as a refrigerant with high efficiency; significant in air conditioning systems globally. |

| Semiconductor Manufacturing | Critical for plasma etching; enables precise feature creation on semiconductor substrates. |

| Heat Transfer | Effective as a heat transfer fluid in cooling systems; enhances thermal management efficiency. |

| Aerosol Propellant | Utilized in consumer products; provides effective delivery mechanisms with lower environmental impact. |

Mécanisme D'action

Difluoromethane exerts its effects through various molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The presence of fluorine atoms in this compound enhances its reactivity and stability, making it a valuable compound in various chemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to difluoromethane include:

Chlorothis compound (CHClF₂): Used as a refrigerant and in the production of fluoropolymers.

Trifluoromethane (CHF₃): Used as a refrigerant and in the semiconductor industry.

Tetrafluoromethane (CF₄): Used in plasma etching and as a refrigerant.

Uniqueness

This compound is unique due to its high thermal stability, low boiling point, and low global warming potential. These properties make it an ideal choice for use as a refrigerant and in various industrial applications .

Activité Biologique

Difluoromethane, also known as HFC-32, is a hydrofluorocarbon (HFC) that has gained attention for its use as a refrigerant and in various industrial applications. Despite its utility, understanding its biological activity is crucial for assessing potential health risks associated with exposure. This article reviews the biological effects of this compound based on diverse research findings, including toxicity studies, metabolic pathways, and genotoxicity assessments.

Overview of this compound

This compound (chemical formula: CH₂F₂) is a colorless gas at room temperature and pressure. It is characterized by its high volatility and low boiling point, which makes it suitable for refrigeration applications. Its environmental impact is also a subject of study due to its global warming potential.

Acute Toxicity

The acute toxicity of this compound has been evaluated through various studies. According to a comprehensive report, this compound demonstrated low acute inhalation toxicity in rats, with an LD50 greater than 520,000 ppm . Moreover, in chronic exposure studies lasting up to 90 days at concentrations up to 50,000 ppm, no significant treatment-related changes were observed in clinical or morphological assessments .

Reproductive and Developmental Toxicity

Research indicates that this compound may pose low risks regarding reproductive toxicity. In a study involving pregnant rats exposed to 50,000 ppm, minor fetal defects were noted; however, no adverse effects were observed in rabbit fetuses at the same exposure level . This suggests species-specific responses to this compound exposure.

Metabolism and Excretion

This compound exhibits minimal metabolism in vivo. Studies show that approximately 1% of the administered dose is recovered in feces, urine, and expired air after exposure . The majority of the compound is rapidly exhaled as CO2, indicating that it is poorly absorbed by the body.

Genotoxicity Studies

Genotoxicity assessments have been conducted using various bacterial strains (e.g., Salmonella typhimurium) to evaluate the mutagenic potential of this compound. Results indicated that while higher concentrations (above 50% v/v) resulted in toxicity and reduced colony counts, no consistent induction of mutations was observed across tested strains . This suggests that this compound does not possess significant genotoxic properties under the conditions tested.

Case Study 1: Inhalation Exposure in Rats

A study investigated the effects of prolonged inhalation exposure to this compound in rats over a period of 90 days. The study found no significant changes in organ weights or macroscopic findings related to treatment. Minor fluctuations in blood parameters were noted but were not deemed toxicologically significant .

Case Study 2: Micronucleus Test in Mice

In another study aimed at assessing chromosomal damage, mice were exposed to high concentrations (150,000 ppm) of this compound. The results showed no significant increases in micronuclei formation compared to controls, indicating a lack of cytotoxic effects under these experimental conditions .

Summary of Biological Activity

| Parameter | Findings |

|---|---|

| Acute Toxicity | Low inhalation toxicity (LD50 > 520,000 ppm) |

| Chronic Exposure | No significant clinical or morphological changes at 50,000 ppm |

| Reproductive Toxicity | Minor fetal defects at high doses; no effects on rabbit fetuses |

| Metabolism | Approximately 1% recovered; primarily exhaled as CO2 |

| Genotoxicity | No significant mutagenic activity observed |

Propriétés

IUPAC Name |

difluoromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2F2/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRIWBAIICGTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2F2 | |

| Record name | DIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029597, DTXSID901045808 | |

| Record name | Difluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbon fluoride (CF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.023 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Difluoromethane appears as a colorless odorless gas. Insoluble in water and has a high thermal stability. Its vapors are heavier than air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Contact with the unconfined liquid can cause frostbite. Used as a refrigerant., Gas or Vapor; Liquid, Colorless gas; [Merck Index] Colorless liquefied gas with a faint ethereal odor; [MSDSonline] | |

| Record name | DIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Difluoromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-51.65 °C | |

| Record name | Difluoromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.44% at 25 °C, Soluble in ethanol | |

| Record name | Difluoromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.961 at 25 °C; 1.052 at 0 °C (liquid), Density: 1.2139 g/cu cm at -52 °C, Critical density: 0.430 | |

| Record name | Difluoromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.26X10+4 mm Hg at 25 °C | |

| Record name | Difluoromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas, Colorless gas at ambient conditions | |

CAS No. |

75-10-5, 2154-59-8 | |

| Record name | DIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Difluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluoromethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002154598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Difluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbon fluoride (CF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylene, difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77JW9K722X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Difluoromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-136.8 °C | |

| Record name | Difluoromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key properties of difluoromethane that make it suitable as a refrigerant?

A1: this compound possesses several characteristics beneficial for refrigerant applications:

- Zero Ozone Depletion Potential (ODP): Unlike chlorofluorocarbons (CFCs), this compound does not contain chlorine atoms, eliminating its potential to deplete stratospheric ozone. []

- Thermodynamic Properties: this compound exhibits favorable thermodynamic properties, such as vapor pressure and latent heat of vaporization, making it suitable for refrigeration cycles. [, , ]

- Energy Efficiency: Compared to some other alternatives, this compound demonstrates higher energy efficiency, potentially leading to reduced energy consumption in refrigeration systems. []

Q2: Are there any azeotropic mixtures formed with this compound that are relevant to refrigeration?

A3: Yes, this compound forms azeotropic mixtures with certain HFCs. For instance, a binary azeotrope is formed with 1,1,1,2-tetrafluoroethane (HFC-134a), which has been investigated as a potential refrigerant blend. []

Q3: What is the molecular structure of this compound?

A4: this compound has a tetrahedral molecular geometry with a central carbon atom bonded to two hydrogen atoms and two fluorine atoms. [, ]

Q4: How can spectroscopic techniques be used to characterize this compound?

A4: Various spectroscopic methods provide insights into the structure and properties of this compound:

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and study vibrational modes of this compound. []

- Raman Spectroscopy: This technique provides complementary information to IR spectroscopy, particularly useful for studying symmetrical molecules like this compound. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can determine the structure and purity of this compound, utilizing the magnetic properties of its atomic nuclei. []

- Microwave Spectroscopy: This technique helps determine the rotational constants and structure of this compound in the gas phase. [, ]

Q5: What is known about the phase behavior of this compound?

A6: this compound exhibits complex phase behavior, particularly under high pressure. Studies have investigated its vapor-liquid equilibria, critical properties, and phase transitions in various conditions. [, , , , ]

Q6: How does the solubility of this compound vary in different solvents?

A7: The solubility of this compound is dependent on the solvent and temperature. Research indicates it has higher solubility in alcohols compared to water, with solubility decreasing as temperature rises. [] Studies on ionic liquids have also explored their potential as solvents for this compound, particularly for separation processes. []

Q7: Is this compound involved in any significant catalytic reactions?

A8: While this compound itself is not a catalyst, it is a product in several catalytic reactions. For example, it can be produced through the hydrodechlorination of dichlorothis compound (CFC-12) using palladium-gold catalysts. [] This reaction is important for converting ozone-depleting substances into less harmful compounds.

Q8: What factors influence the selectivity of catalysts used in the production of this compound?

A9: The selectivity of catalysts, like the palladium-gold catalysts used in CFC-12 hydrodechlorination, is influenced by factors such as the degree of alloying between the metals, support material, and reaction conditions. [] For instance, a higher degree of palladium-gold alloying has been shown to enhance selectivity towards this compound. []

Q9: What is the environmental impact of this compound compared to CFCs?

A10: this compound has a significantly lower environmental impact than CFCs. While it is a greenhouse gas with a global warming potential (GWP), its GWP is substantially lower than that of CFCs, making it a more environmentally friendly alternative. [, ]

Q10: Are there any efforts to develop more sustainable practices related to this compound?

A10: Yes, research is ongoing to develop more sustainable practices for this compound, including:

- Recycling and Recovery: Implementing efficient methods to recover and recycle this compound from refrigeration systems to minimize its release into the atmosphere. []

- Development of Alternatives: Exploring alternative refrigerants with even lower GWP than this compound to further reduce environmental impact. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.